1-(5-((2,5-Dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea
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Description
1-(5-((2,5-Dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various fields of research.
Scientific Research Applications
Photodegradation and Structural Insights
Research on similar compounds, such as 1,3-dimethyl-1-(2-(3-fluorobenzylthio)-1,3,4-thiadiazol-5-yl)urea, highlights the importance of understanding photodegradation mechanisms and the structural characterization of photoproducts. These studies are crucial for environmental sciences and materials engineering, especially in assessing the stability and degradation pathways of herbicides and other chemicals exposed to light (Moorman, Findak, & Ku, 1985).
Synthesis and Antimicrobial Activity
The synthesis and characterization of compounds like N-(coumarin-3-yl)-N′-(2-amino-5-phenyl-1,3,4-thiadiazol-2-yl) urea have been explored for their antimicrobial properties. These studies provide a foundation for the development of new pharmaceuticals and antimicrobial agents, with detailed analysis of crystal structure and spectral properties to understand their interaction mechanisms (Zhang et al., 2017).
Innovative Synthesis Methods
Advancements in synthesis methods, such as those utilizing microwave irradiation for the efficient production of 1,3,4-thiadiazol-2-yl urea derivatives, are pivotal for chemical manufacturing. These methods offer potential for reducing reaction times and improving yields, which is beneficial for both research and industrial applications (Li & Chen, 2008).
Herbicide Selectivity and Action Mode
Understanding the selective action of thiadiazolyl urea herbicides provides insights into agricultural sciences, especially in developing more effective and selective herbicides. Studies have focused on the metabolic pathways and selectivity between different plant species, which can lead to the creation of herbicides with minimal environmental impact (Lee & Ishizuka, 1976).
Cytotoxicity and DNA-Topoisomerase Inhibition
Research on urea derivatives, including their cytotoxic effects and inhibition of DNA topoisomerases, highlights the potential for these compounds in cancer therapy. Understanding their antiproliferative action and molecular interactions can guide the development of new chemotherapeutic agents (Esteves-Souza et al., 2006).
properties
IUPAC Name |
1-[5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS3/c1-10-5-6-11(2)12(8-10)9-23-16-20-19-15(24-16)18-14(21)17-13-4-3-7-22-13/h3-8H,9H2,1-2H3,(H2,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCPLNVNHIPLBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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